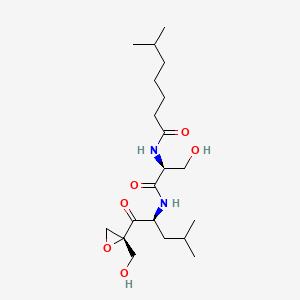

Dihydroeponemycin

Description

Propriétés

IUPAC Name |

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDBVFIQSSOIDB-TWOQFEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435518 | |

| Record name | Dihydroeponemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126463-64-7, 2499-33-4 | |

| Record name | Dihydroeponemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dihydroeponemycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroeponemycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydroeponemycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroeponemycin, a potent and selective inhibitor of the 20S proteasome, has emerged as a critical tool in cell biology and a promising scaffold for therapeutic development. This document provides a comprehensive overview of the discovery of this compound, its intricate total synthesis, and its mechanism of action as a covalent modifier of the proteasome's catalytic subunits. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, along with a summary of its quantitative inhibitory data. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of this important molecule.

Discovery and Biological Activity

This compound is a synthetic analogue of eponemycin, a natural product isolated from the fermentation broth of Streptomyces hygroscopicus. Eponemycin and its derivatives, including this compound, were identified as potent antitumor and anti-angiogenic agents.[1] Subsequent research revealed that their biological activity stems from the specific and irreversible inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[2][3]

This compound exhibits preferential inhibition of the chymotrypsin-like (CT-L) and post-glutamyl peptide hydrolytic (PGPH) activities of the proteasome, with a lesser effect on the trypsin-like activity.[2] This inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells, validating the proteasome as a target for anticancer therapies.[3][4] this compound covalently modifies a subset of the proteasome's catalytic β-subunits, with a preference for the IFN-γ-inducible subunits LMP2 and LMP7.[2][3][4]

Quantitative Biological Data

The inhibitory potency of this compound against the proteasome and its cytotoxic effects on various cancer cell lines have been quantified. The following tables summarize key reported values.

| Parameter | Value | Assay Conditions | Reference |

| Proteasome Chymotrypsin-like Activity IC50 | 45 ng/mL | Enriched fraction from Streptomyces sp. BRA-346 | [5] |

| HOG Glioma Cell Line GI50 | 1.6 ng/mL | Not specified | [5][6] |

| T98G Glioma Cell Line GI50 | 1.7 ng/mL | Not specified | [5][6] |

Table 1: Inhibitory and Cytotoxic Potency of this compound.

Total Synthesis of this compound

The total synthesis of this compound and its analogues has been a subject of significant interest, enabling the creation of molecular probes to study its mechanism of action and the development of new therapeutic agents. The synthesis described here is based on the work of Sin et al. (1998), who developed a convergent approach to construct these complex peptide epoxyketones.[1]

Synthetic Strategy

The synthesis involves the preparation of two key fragments: a dipeptide fragment and an α',β'-epoxyketone fragment, which are then coupled to form the final product.

Experimental Protocol: Total Synthesis

Step 1: Synthesis of the Dipeptide Fragment (Boc-L-Isoleucyl-L-Serine)

-

To a solution of N-Boc-L-isoleucine (1.0 eq) in dichloromethane (DCM), add N-hydroxysuccinimide (NHS, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

In a separate flask, dissolve L-serine methyl ester hydrochloride (1.2 eq) in dimethylformamide (DMF) and add triethylamine (TEA, 1.5 eq).

-

Add the activated ester solution from step 2 to the serine solution and stir overnight at room temperature.

-

Extract the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting dipeptide methyl ester by silica gel chromatography.

-

Dissolve the purified dipeptide methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2 hours.

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the dipeptide fragment.

Step 2: Synthesis of the α',β'-Epoxyketone Fragment

-

Prepare N-Boc-L-leucinal from N-Boc-L-leucine using a standard reduction procedure (e.g., with diisobutylaluminium hydride, DIBAL-H).

-

To a solution of N-Boc-L-leucinal (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour and then warm to room temperature.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Purify the resulting vinyl alcohol by silica gel chromatography.

-

Dissolve the vinyl alcohol in DCM and add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq).

-

Stir the reaction at room temperature for 6 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the epoxyketone fragment as a mixture of diastereomers. The desired diastereomer can be separated by chromatography.

Step 3: Coupling and Deprotection

-

Dissolve the dipeptide fragment (1.0 eq) in DMF and add HATU (1.1 eq) and DIPEA (2.0 eq).

-

After 15 minutes, add the epoxyketone fragment (1.2 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the protected this compound by silica gel chromatography.

-

Dissolve the purified product in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure and purify by reverse-phase HPLC to obtain this compound.

Mechanism of Action: Proteasome Inhibition

This compound is an irreversible inhibitor that covalently modifies the active site of the proteasome. The α',β'-epoxyketone "warhead" is the key pharmacophore responsible for this covalent interaction.

The inhibition proceeds via a two-step mechanism:

-

The hydroxyl group of the N-terminal threonine residue in the proteasome's active site performs a nucleophilic attack on the ketone of the epoxyketone warhead.

-

This is followed by an intramolecular cyclization where the N-terminal amine of the same threonine residue attacks the epoxide, leading to the formation of a stable seven-membered morpholino-like ring adduct.[7]

This dual covalent bond formation accounts for the high specificity and irreversibility of proteasome inhibition by this compound and related epoxyketones.[7]

Experimental Protocols: Biological Assays

Proteasome Activity Assay

This protocol describes a common method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitors)

-

Assay buffer (25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)

-

Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO

-

Purified 20S proteasome (positive control)

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare cell lysates by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add 20-50 µg of cell lysate per well.

-

For inhibitor studies, pre-incubate the lysates with varying concentrations of this compound for 30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM.

-

Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes.

-

The rate of increase in fluorescence is proportional to the proteasome's chymotrypsin-like activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable chemical probe for studying the ubiquitin-proteasome system and serves as a foundational structure for the development of clinically relevant proteasome inhibitors. Its well-defined synthesis and potent, selective biological activity make it an indispensable tool for researchers in chemical biology and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important molecule.

References

- 1. Eponemycin analogues: syntheses and use as probes of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crews Laboratory | Publications [crewslab.yale.edu]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroeponemycin's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroeponemycin, a potent analogue of the natural product eponemycin, exerts its biological effects, including antitumor and anti-inflammatory activities, through the selective and irreversible inhibition of the 20S proteasome. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Irreversible Proteasome Inhibition

This compound is a highly specific and potent inhibitor of the 20S proteasome, a multi-catalytic protease complex crucial for cellular protein homeostasis.[1][2] Its mechanism is characterized by a competitive and irreversible covalent modification of the proteasome's catalytic subunits.

The key to this compound's inhibitory activity lies in its α',β'-epoxyketone pharmacophore.[3][4][5] This reactive group targets the N-terminal threonine (Thr1) residue within the active sites of the proteasome's β-subunits. The inhibition process involves a two-step mechanism:

-

Nucleophilic Attack: The hydroxyl group of the Thr1 residue acts as a nucleophile, attacking the ketone of the epoxyketone moiety.

-

Ring Formation: This is followed by the N-terminal amino group of the same threonine residue attacking the epoxide ring.

This sequence of events results in the formation of a highly stable seven-membered 1,4-oxazepane ring adduct, which covalently and irreversibly binds this compound to the proteasome's active site, thereby blocking its proteolytic activity.[4]

Specificity for Proteasome Subunits and Activities

This compound does not inhibit all proteasomal activities equally. It demonstrates a preference for certain catalytic β-subunits, particularly the interferon-γ (IFN-γ)-inducible subunits LMP2 (β1i) and LMP7 (β5i) of the immunoproteasome.[1][6][2] This selectivity translates to differential inhibition of the three major proteolytic activities of the proteasome:

-

Chymotrypsin-like (CT-L) activity: Strongly inhibited. This activity is primarily associated with the β5 subunit and its immunoproteasome counterpart, LMP7.

-

Post-glutamyl peptide hydrolyzing (PGPH) or Caspase-like (C-L) activity: Significantly inhibited. This activity is associated with the β1 subunit and its immunoproteasome counterpart, LMP2.

-

Trypsin-like (T-L) activity: Weakly inhibited. This activity is associated with the β2 subunit.

Studies have shown that the inhibition of the chymotrypsin-like and PGPH activities by this compound is more than ten times faster than the inhibition of the trypsin-like activity.[1] This selectivity is a key feature of its biological profile. This compound shows minimal to no inhibitory activity against other non-proteasomal proteases like calpain and trypsin.[1]

Downstream Cellular Consequences

By inhibiting the proteasome, this compound disrupts the degradation of numerous regulatory proteins, leading to a cascade of cellular events:

-

Cell Cycle Arrest: The accumulation of key cell cycle proteins, such as cyclins and cyclin-dependent kinase inhibitors, leads to cell cycle arrest.[1][2]

-

Apoptosis Induction: The disruption of protein homeostasis and the accumulation of pro-apoptotic factors trigger programmed cell death.[1][6][2]

-

Inhibition of NF-κB Activation: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. By preventing IκB degradation, this compound blocks the activation of NF-κB, which is a key regulator of inflammation and cell survival.[7][8][9][10][11][12] This contributes to its anti-inflammatory properties.

Quantitative Data

The potency of this compound and its analogs has been quantified in various studies. The following table summarizes key inhibitory concentrations.

| Compound | Assay Type | Cell Line / Target | Value | Reference |

| This compound | Growth Inhibition (GI50) | HOG Glioma Cells | 1.6 ng/mL | [13][14] |

| This compound | Growth Inhibition (GI50) | T98G Glioma Cells | 1.7 ng/mL | [13][14] |

| BRA-346 Fraction | Proteasome ChTL Activity (IC50) | Purified Proteasome | 45 ng/mL | [14] |

| BRA-346 Fraction | Growth Inhibition (GI50) | HOG Glioma Cells | 17.6 ng/mL | [13][14] |

| BRA-346 Fraction | Growth Inhibition (GI50) | T98G Glioma Cells | 28.2 ng/mL | [13][14] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15][16][17] GI50 (Half-maximal growth inhibition) is the concentration of a compound that causes 50% inhibition of cell growth.

Experimental Protocols

Proteasome Activity Assay (Fluorogenic Substrate-Based)

This protocol outlines a common method to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates or with purified proteasome.[18][19][20]

Materials:

-

Cell lysate or purified 20S/26S proteasome.

-

Proteasome Activity Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT.[20]

-

Fluorogenic Substrates (in DMSO):

-

This compound (or other inhibitor) at various concentrations.

-

96-well black microplate.

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[18][20]

Procedure:

-

Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold assay buffer. Determine protein concentration using a BCA assay.[20]

-

Reaction Setup: In a 96-well plate, add in duplicate:

-

20 µg of total protein from cell lysate or a specified amount of purified proteasome.

-

Varying concentrations of this compound to one set of wells. Add vehicle (DMSO) to control wells.

-

Adjust the total volume to 100 µL with assay buffer.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

-

Substrate Addition: Add the specific fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the increase in fluorescence intensity over 30-60 minutes. The release of free AMC is proportional to the proteasome activity.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

Cell Viability/Growth Inhibition Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., HOG, T98G).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

96-well clear tissue culture plates.

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

-

Multichannel pipette.

-

Incubator (37°C, 5% CO₂).

-

Microplate reader (absorbance or fluorescence/luminescence).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Reading: After the appropriate incubation time with the reagent, measure the absorbance, fluorescence, or luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) to calculate the GI50 value.

Conclusion

This compound is a valuable chemical probe for studying the ubiquitin-proteasome system and a lead compound for the development of novel therapeutics. Its potent, selective, and irreversible inhibition of the proteasome, particularly the chymotrypsin-like and caspase-like activities, triggers a cascade of events culminating in cell cycle arrest and apoptosis. The detailed understanding of its mechanism of action, supported by robust quantitative data and standardized experimental protocols, is crucial for its application in basic research and its potential translation into clinical settings for diseases such as cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Approaches for the Discovery of Human Proteasome Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Frontiers | Fbxo16 mediates degradation of NF-κB p65 subunit and inhibits inflammatory response in dendritic cells [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. promegaconnections.com [promegaconnections.com]

- 18. researchgate.net [researchgate.net]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. Proteasome activity assay [bio-protocol.org]

Dihydroeponemycin's Primary Cellular Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroeponemycin, a potent α',β'-epoxyketone analog of the natural product eponemycin, exerts its biological effects through the direct and irreversible inhibition of the 20S proteasome. This technical guide provides an in-depth analysis of this compound's primary cellular target, its mechanism of action, and the experimental methodologies used to elucidate these characteristics. Quantitative data on its inhibitory activity are presented, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology, immunology, and drug development.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. It plays a pivotal role in maintaining cellular homeostasis by controlling the levels of proteins involved in cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is a large, multi-catalytic complex composed of a 20S core particle and one or two 19S regulatory particles. The 20S proteasome contains the catalytic sites responsible for protein degradation, exhibiting three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L).

Given the central role of the proteasome in cellular function, it has emerged as a significant target for therapeutic intervention, particularly in oncology. This compound has been identified as a highly specific and potent inhibitor of the proteasome, making it a valuable tool for studying proteasome function and a lead compound for the development of novel anti-cancer agents.

The Primary Cellular Target: The 20S Proteasome

The primary cellular target of this compound is the 20S proteasome .[1][2][3][4] this compound acts as a covalent and irreversible inhibitor of this multi-catalytic enzyme complex.[1][3]

Mechanism of Action

This compound's inhibitory activity stems from its α',β'-epoxyketone pharmacophore. This reactive group forms a stable, covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits.[3] The inhibition is a two-step process:

-

Hemiketal Formation: The hydroxyl group of the N-terminal threonine attacks the ketone of the epoxyketone, forming a transient hemiketal intermediate.

-

Morpholino Ring Formation: The amino group of the same threonine residue then attacks the epoxide, leading to the formation of a stable six-membered morpholino ring adduct. This covalent modification irreversibly inactivates the catalytic activity of the subunit.

Subunit Specificity

This compound exhibits a preferential binding to specific catalytic subunits of the proteasome. It has been shown to covalently modify a subset of these subunits, with a notable preference for the interferon-γ (IFN-γ)-inducible subunits LMP2 (β1i) and LMP7 (β5i) of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ. This selective targeting of immunoproteasome subunits suggests potential applications for this compound in modulating immune responses.

Quantitative Analysis of Proteasome Inhibition

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The data highlights its potent and differential effects on the distinct catalytic activities of the proteasome.

| Parameter | Value | Cell Line/System | Comments | Reference |

| Chymotrypsin-like (CT-L) Activity Inhibition | ||||

| IC50 | 45 ng/mL | Enriched fraction from Streptomyces sp. BRA-346 | The enriched fraction contained this compound and related analogs. | [4] |

| Inhibition Rate (kobs/[I]) | Significantly higher than T-L and PGPH | Purified 20S proteasome | Inhibition of the CT-L activity proceeded >10-fold faster than the T-L activity. | [1] |

| Trypsin-like (T-L) Activity Inhibition | ||||

| Inhibition Rate (kobs/[I]) | Lower than CT-L and PGPH | Purified 20S proteasome | The T-L activity was inhibited at a much slower rate compared to the other two activities. | [1] |

| PGPH/Caspase-like (C-L) Activity Inhibition | ||||

| Inhibition Rate (kobs/[I]) | Higher than T-L | Purified 20S proteasome | Inhibition of the PGPH activity proceeded >10-fold faster than the T-L activity. | [1] |

| Cellular Potency | ||||

| GI50 | 1.6 ng/mL | HOG (human oligodendroglioma) | Demonstrates potent anti-proliferative activity in glioma cells. | [4] |

| GI50 | 1.7 ng/mL | T98G (human glioblastoma) | Demonstrates potent anti-proliferative activity in glioma cells. | [4] |

Signaling Pathway and Experimental Workflows

The Ubiquitin-Proteasome System

This compound's inhibition of the 20S proteasome disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and subsequent cellular apoptosis. The following diagram illustrates the key steps of this pathway.

Caption: this compound inhibits the 20S proteasome, blocking protein degradation.

Experimental Workflow for Target Identification

The identification of the 20S proteasome as the primary target of this compound involved a series of biochemical and cell-based experiments. A general workflow for such a target identification process is outlined below.

Caption: Target identification workflow for this compound.

Detailed Experimental Protocols

Proteasome Activity Assay (Fluorogenic Substrate-Based)

This assay measures the chymotrypsin-like, trypsin-like, and PGPH activities of the proteasome using specific fluorogenic substrates.

-

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Fluorogenic Substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)

-

Trypsin-like: Boc-LSTR-AMC (Boc-Leu-Ser-Thr-Arg-AMC)

-

PGPH-like: Z-LLE-AMC (Z-Leu-Leu-Glu-AMC)

-

-

This compound (or other inhibitor)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer and the purified proteasome or cell lysate in the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the specific fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader in kinetic mode.

-

The rate of increase in fluorescence is proportional to the proteasome activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Affinity Purification of this compound-Binding Proteins

This method is used to isolate the cellular targets of this compound.

-

Materials:

-

Biotinylated this compound (affinity probe)

-

Cell culture and lysis buffer

-

Streptavidin-conjugated beads (e.g., agarose or magnetic)

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., high concentration of biotin or denaturing buffer like SDS-PAGE sample buffer)

-

SDS-PAGE gels and reagents

-

Mass spectrometry facility

-

-

Protocol:

-

Treat cultured cells with biotinylated this compound for a specified time.

-

Lyse the cells to obtain a total protein extract.

-

Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated this compound and its covalently bound protein targets.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them using mass spectrometry (e.g., in-gel digestion followed by LC-MS/MS analysis).

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on cultured cells.

-

Materials:

-

Cultured cells

-

96-well clear microplate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer (absorbance at ~570 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

-

Conclusion

This compound is a potent and specific inhibitor of the 20S proteasome, acting through covalent and irreversible modification of its catalytic β-subunits. Its preferential targeting of the immunoproteasome subunits LMP2 and LMP7 suggests its potential as a valuable research tool and a promising candidate for the development of targeted therapies in cancer and inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other proteasome inhibitors.

References

- 1. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteasome inhibition by the natural products epoxomicin and this compound: insights into specificity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dihydroeponemycin: An In-depth Technical Guide to an Irreversible Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroeponemycin, a potent derivative of the natural product eponemycin, has emerged as a critical tool in the study of the ubiquitin-proteasome system and as a promising scaffold for anticancer drug development. This α,β-epoxyketone-containing compound distinguishes itself through its highly selective and irreversible inhibition of the 20S proteasome, the proteolytic core of the cell's primary protein degradation machinery. By forming a stable covalent adduct with the catalytic subunits of the proteasome, this compound effectively blocks its function, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and the induction of apoptosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, impact on cellular signaling pathways, and key experimental protocols for its study.

Introduction

The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of the majority of intracellular proteins, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like.[2] Given the central role of the proteasome in maintaining cellular homeostasis, its inhibition has become a validated and compelling strategy for cancer therapy.[3]

This compound is a synthetic analog of eponemycin, a natural product with demonstrated antitumor and anti-angiogenic properties.[1] It functions as a potent, competitive, and irreversible inhibitor of the 20S proteasome.[1] Its α,β-epoxyketone warhead is the key to its mechanism, allowing for the formation of covalent bonds with the active site N-terminal threonine residues of the proteasome's catalytic β-subunits.[4][5] This irreversible binding leads to the effective shutdown of proteasomal activity, triggering downstream cellular events that are particularly detrimental to rapidly dividing cancer cells.

Mechanism of Irreversible Inhibition

The inhibitory activity of this compound stems from its unique α,β-epoxyketone structure. This dual electrophilic center facilitates a two-step reaction with the N-terminal threonine (Thr1) residue of the proteasome's catalytic β-subunits.[4][5]

-

Initial Nucleophilic Attack: The hydroxyl group of the Thr1 side chain performs a nucleophilic attack on the ketone carbonyl of this compound.

-

Intramolecular Cyclization: This is followed by the nucleophilic attack of the Thr1 α-amino group on one of the epoxide carbons.

This sequence of reactions results in the formation of a stable seven-membered 1,4-oxazepane ring adduct, effectively and irreversibly capping the active site.[4] Theoretical studies suggest that the reaction pathway commencing with the opening of the epoxide ring is the most energetically favorable.[4][5] this compound exhibits a preference for binding to specific catalytic subunits, including the interferon-γ-inducible subunits LMP2 and LMP7, as well as the constitutive subunit X.[2][3]

Quantitative Analysis of Proteasome Inhibition

This compound potently inhibits all three major catalytic activities of the 20S proteasome, albeit at different rates. The efficiency of irreversible inhibitors is often quantified by the association rate constant (kₐₛₛₒc), which reflects how quickly the enzyme is inactivated.

| Proteasome Activity | Substrate | kₐₛₛₒc (M⁻¹s⁻¹) | Reference |

| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 1800 ± 200 | [1] |

| Post-Glutamyl Peptide Hydrolyzing (PGPH) | Z-LLE-AMC | 3700 ± 300 | [1] |

| Trypsin-like (T-L) | Boc-LRR-AMC | 140 ± 20 | [1] |

| Table 1: Rate of proteasome inactivation by this compound. Data obtained from experiments using purified 20S proteasome from bovine brain.[1] |

Notably, this compound inhibits the PGPH activity at a rate significantly faster than other potent proteasome inhibitors like lactacystin.[1]

Impact on Cellular Signaling: The NF-κB Pathway

One of the most well-characterized downstream effects of proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins, primarily IκBα.[7]

Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[6] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB protein, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of a wide array of genes involved in inflammation, cell survival, and proliferation.[8]

By irreversibly inhibiting the proteasome, this compound prevents the degradation of phosphorylated IκBα. This leads to the accumulation of the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB's nuclear translocation and its transcriptional activity.[9] This inhibition of the NF-κB pathway is a key contributor to the anti-inflammatory and pro-apoptotic effects of this compound.

Cellular Consequences and Therapeutic Potential

The inhibition of the proteasome by this compound leads to a cascade of cellular events that are particularly cytotoxic to cancer cells, which often exhibit higher proteasome activity and are more dependent on the NF-κB survival pathway.

-

Induction of Apoptosis: By blocking the degradation of pro-apoptotic proteins (e.g., Bax) and inhibiting the NF-κB survival pathway, this compound effectively triggers programmed cell death.[3][10]

-

Cell Cycle Arrest: The degradation of key cell cycle regulators, such as cyclins and cyclin-dependent kinase inhibitors, is essential for cell cycle progression. Proteasome inhibition disrupts this process, leading to cell cycle arrest.[3][10]

-

ER Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome blockade leads to endoplasmic reticulum (ER) stress, which can also trigger apoptosis.

-

Morphological Changes: Treatment with this compound has been shown to induce spindle-like morphological changes in cells.[1][3]

These potent cellular effects underscore the therapeutic potential of this compound and its analogs as anticancer agents.

Experimental Protocols

The following protocols provide a framework for investigating the activity of this compound.

Proteasome Activity Assay (Fluorometric)

This protocol measures the chymotrypsin-like, trypsin-like, and PGPH activities of the proteasome in cell lysates or with purified proteasome using specific fluorogenic substrates.[11][12]

Materials:

-

Cell lysate or purified 20S proteasome.

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA.

-

Fluorogenic Substrates:

-

CT-L: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

-

T-L: Boc-Leu-Arg-Arg-MCA (Boc-LRR-AMC)

-

PGPH: Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)

-

-

This compound stock solution (in DMSO).

-

96-well black microplate.

-

Fluorometric microplate reader (Ex/Em = 350-380/440-460 nm).

Procedure:

-

Prepare cell lysates by homogenizing cells in a suitable lysis buffer (e.g., 0.5% NP-40 in dH₂O) on ice.[13] Clarify by centrifugation. Determine total protein concentration using a Bradford or BCA assay.

-

In a 96-well plate, add 50-100 µg of total protein (cell lysate) or a specified amount of purified proteasome to each well.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add the specific fluorogenic substrate to each well to a final concentration of 20-50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the IC₅₀ or kₐₛₛₒc values by plotting the inhibition data against the inhibitor concentration.

Cell Viability Assay (Resazurin Reduction Assay)

This assay assesses the cytotoxicity of this compound by measuring the metabolic activity of viable cells.[14]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

-

96-well clear-bottom cell culture plate.

-

Spectrophotometer or fluorometer.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (media only).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add Resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

-

Measure the absorbance (570 nm with a reference at 600 nm) or fluorescence (Ex/Em = ~560/590 nm).

-

Calculate cell viability as a percentage of the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for IκBα Accumulation

This protocol detects the inhibition of IκBα degradation, a hallmark of proteasome inhibition's effect on the NF-κB pathway.

Materials:

-

Cell line responsive to TNF-α.

-

This compound.

-

TNF-α.

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibody against IκBα and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes). A non-stimulated control should be included.

-

Lyse the cells in RIPA buffer.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with the primary antibody for IκBα, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate. An accumulation of IκBα in the this compound-treated, TNF-α-stimulated sample compared to the TNF-α-only sample indicates proteasome inhibition.

Conclusion

This compound stands as a powerful and specific tool for probing the function of the cellular proteasome. Its well-defined, irreversible mechanism of action, which involves the formation of a stable oxazepane adduct with the catalytic β-subunits, provides a clear basis for its potent inhibition of proteasomal activities. The consequent disruption of critical cellular processes, most notably the NF-κB signaling pathway, leads to robust anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design the next generation of targeted proteasome inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. abcam.com [abcam.com]

- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroeponemycin: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroeponemycin is a potent, irreversible proteasome inhibitor and a synthetic analog of the natural product eponemycin, originally isolated from Streptomyces hygroscopicus. As a member of the α',β'-epoxyketone class of compounds, this compound exhibits significant antitumor and anti-inflammatory activities. Its mechanism of action involves the covalent modification of the catalytic subunits of the 20S proteasome, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a peptide derivative characterized by an α',β'-epoxyketone warhead, which is crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | PubChem |

| Molecular Formula | C₂₀H₃₆N₂O₆ | PubChem |

| Molecular Weight | 400.5 g/mol | PubChem |

| CAS Number | 126463-64-7 | PubChem |

| Canonical SMILES | CC(C)CCCCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)[C@]1(CO1)CO | PubChem |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not available | |

| Specific Rotation | Data not available | |

| Solubility | Soluble in DMSO | ApexBio |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Specific peak assignments are not readily available in the public domain. |

| ¹³C NMR | Specific peak assignments are not readily available in the public domain. |

| Mass Spectrometry | m/z 401.2 [M+H]⁺ has been reported.[1] |

| Infrared (IR) | Specific absorption data is not readily available in the public domain. |

Biological Activity and Mechanism of Action

This compound is a highly selective and potent inhibitor of the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[2] By inhibiting the proteasome, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of endoplasmic reticulum (ER) stress.[1] This ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[3]

This compound preferentially targets the chymotrypsin-like (ChTL) activity of the proteasome.[1] It forms a covalent bond with the N-terminal threonine residue of the catalytic β-subunits of the proteasome.[4][5] Studies have shown that this compound exhibits selectivity for the immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X.[3]

Table 4: Biological Activity of this compound

| Activity | Cell Line/System | Value | Source |

| Proteasome Inhibition (ChTL) | Enriched fraction from BRA-346 | IC₅₀ = 45 ng/mL | [1] |

| Growth Inhibition (GI₅₀) | HOG (glioma) | 1.6 ng/mL | [1] |

| Growth Inhibition (GI₅₀) | T98G (glioma) | 1.7 ng/mL | [1] |

Signaling Pathways

The induction of apoptosis by proteasome inhibitors like this compound is a complex process involving multiple signaling pathways. A key pathway implicated is the p53-dependent upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[6][7][8][9]

Caption: this compound-induced apoptosis via the p53/PUMA pathway.

Experimental Protocols

Total Synthesis of this compound

-

Synthesis of the Peptide Backbone: Standard solid-phase or solution-phase peptide synthesis methodologies are used to construct the desired peptide sequence.

-

Synthesis of the α',β'-Epoxyketone Fragment: This can be achieved through various synthetic routes, often starting from a corresponding amino acid.

-

Coupling of the Peptide and Epoxyketone Fragments: The peptide and epoxyketone fragments are coupled to form the final this compound molecule.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Researchers interested in the total synthesis of this compound are encouraged to consult the primary literature on the synthesis of eponemycin, epoxomicin, and other related α',β'-epoxyketone proteasome inhibitors.[3][10]

Isolation and Purification of this compound from Streptomyces hygroscopicus

The following is a general protocol for the isolation and purification of this compound from a culture of Streptomyces hygroscopicus. Optimization of culture conditions and purification steps may be required.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Fermentation: Inoculate a suitable liquid medium (e.g., A1 medium containing peptone, soluble starch, and yeast extract) with a culture of Streptomyces hygroscopicus.[11] Incubate the culture for 7-10 days at 28°C with shaking (e.g., 200 rpm).[12]

-

Extraction: After incubation, extract the culture broth with an equal volume of ethyl acetate.[11][12] Separate the organic layer and repeat the extraction process to maximize the yield.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.[11]

-

Fractionation: The crude extract can be further fractionated by partitioning between immiscible solvents, such as n-hexane and a methanol/water mixture, to remove nonpolar impurities.[11]

-

Chromatography: Subject the active fraction to a series of chromatographic steps. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[13]

Proteasome Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on the chymotrypsin-like activity of the proteasome.[1][14]

Materials:

-

Purified 20S proteasome or cell lysate containing proteasomes

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[1]

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well black microplate, add the purified proteasome or cell lysate to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) without the inhibitor.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.

-

Add the fluorogenic substrate to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.[1]

-

Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes).

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable tool for studying the ubiquitin-proteasome system and holds promise as a therapeutic agent for the treatment of cancer and inflammatory diseases. This technical guide provides a summary of its known chemical and biological properties. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and further explore its therapeutic potential.

References

- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hsp90 inhibitors promote p53-dependent apoptosis through PUMA and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Marine Streptomyces sp. Isolated From the Brazilian Endemic Tunicate Euherdmania sp. Produces this compound and Analogs With Potent Antiglioma Activity [frontiersin.org]

- 12. Frontiers | Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis [frontiersin.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. resources.novusbio.com [resources.novusbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Dihydroeponemycin Analogues

This technical guide provides a comprehensive overview of the biological activity of this compound and its analogues, focusing on their mechanism of action as proteasome inhibitors, cellular effects, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound is a synthetic analogue of eponemycin, a natural product isolated from Streptomyces hygroscopicus. Eponemycin and its analogues belong to a class of α',β'-epoxyketones that have garnered significant interest for their potent antitumor and anti-inflammatory properties.[1] The primary intracellular target of these compounds is the 20S proteasome, a multi-catalytic protease complex crucial for regulated protein degradation.[2][3] By inhibiting the proteasome, this compound analogues disrupt cellular homeostasis, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.[4][5] This guide delves into the specifics of their biological activity, supported by quantitative data and detailed methodologies.

Mechanism of Action: Proteasome Inhibition

This compound and its analogues are potent, irreversible inhibitors of the 20S proteasome.[4] Their mechanism involves the covalent modification of the N-terminal threonine residue of the proteasome's catalytic β-subunits.[6][7] This binding is highly specific and leads to the inhibition of the proteasome's proteolytic activities.

This compound has been shown to covalently modify a subset of the catalytic proteasomal subunits, with a preference for the IFN-γ-inducible subunits LMP2 and LMP7.[2][4] This selective binding results in differential inhibition of the three major peptidolytic activities of the proteasome:

-

Chymotrypsin-like (ChT-L) activity: Cleavage after large hydrophobic residues.

-

Trypsin-like (T-L) activity: Cleavage after basic residues.

-

Post-Glutamyl Peptide Hydrolyzing (PGPH) or Caspase-like (C-L) activity: Cleavage after acidic residues.[1]

Studies have shown that the inhibition of the chymotrypsin-like and PGPH activities by this compound is significantly faster than the inhibition of the trypsin-like activity.[4]

Mechanism of 20S Proteasome Inhibition by this compound.

Quantitative Biological Activity Data

The biological activity of this compound and its analogues has been quantified through various assays, including proteasome inhibition and cytotoxicity against cancer cell lines.

Table 1: Inhibition of Proteasome Catalytic Activities by this compound

| Activity | Rate of Inhibition (k_association) (M⁻¹s⁻¹) | Reference |

| Chymotrypsin-like | 1300 | [4] |

| PGPH (Caspase-like) | 3000 | [4] |

| Trypsin-like | 110 | [4] |

Data from studies on purified 20S proteasome.

Table 2: Cytotoxicity of this compound (DHE) and Analogues against Glioma Cell Lines

| Compound | Cell Line | GI₅₀ (ng/mL) | Reference |

| This compound (DHE) | HOG | 1.6 | [8][9] |

| This compound (DHE) | T98G | 1.7 | [8][9] |

| BRA-346 epoxyketone fraction | HOG | 17.6 | [8][9] |

| BRA-346 epoxyketone fraction | T98G | 28.2 | [8][9] |

GI₅₀: 50% growth inhibition concentration.

Cellular Effects of Proteasome Inhibition

The inhibition of proteasome function by this compound analogues triggers a cascade of cellular events, culminating in apoptosis. This is primarily due to the accumulation of ubiquitinated proteins, including key cell cycle regulators and pro-apoptotic factors.

Key cellular effects include:

-

Accumulation of Ubiquitinated Proteins: Leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[8]

-

Cell Cycle Arrest: Proteasome-mediated degradation of cyclins and cyclin-dependent kinase inhibitors is essential for cell cycle progression. Inhibition of this process leads to cell cycle arrest.[2][3]

-

Induction of Apoptosis: The accumulation of pro-apoptotic proteins (e.g., Bax) and the activation of caspases lead to programmed cell death.[2][4] this compound-mediated proteasome inhibition has been observed to induce apoptosis and spindle-like morphological changes in cells.[2][4]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroeponemycin: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Dihydroeponemycin, a potent and selective proteasome inhibitor, has emerged as a promising anti-angiogenic agent. This document provides a comprehensive technical overview of the anti-angiogenic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays used to characterize its activity. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is an analog of the natural product eponemycin, both of which exhibit anti-tumor and anti-angiogenic properties.[1] Its primary mechanism of action is the irreversible inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of a majority of intracellular proteins.[1][2] By disrupting proteasome function, this compound induces apoptosis and alters cellular morphology in endothelial cells, the primary cell type involved in angiogenesis.[2][3]

Mechanism of Action: Proteasome Inhibition

This compound covalently modifies and inhibits the catalytic β-subunits of the 20S proteasome.[1][2] It displays a preferential binding to the IFN-γ-inducible subunits LMP2 and LMP7.[2] The inhibition of the proteasome's chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities disrupts the degradation of key regulatory proteins, leading to the anti-angiogenic effects observed.[2]

Quantitative Data Summary

| Assay | Test Substance | Cell Line | Concentration | Effect | Citation |

| Cell Morphology | This compound | Bovine Aortic Endothelial Cells (BAECs) | 4 µM | Induced an elongated, bipolar, and spindle-like shape. | [2] |

| Apoptosis Induction | Proteasome Inhibitor (PSI) | Proliferating Endothelial Cells | EC50 = 24 nM | Induced programmed cell death. | [3][4] |

Key Signaling Pathways

The anti-angiogenic activity of this compound is mediated through its impact on several critical signaling pathways within endothelial cells.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and angiogenesis. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by factors such as VEGF, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-angiogenic genes. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation and downstream pro-angiogenic signaling.

Caption: this compound inhibits NF-κB signaling.

Induction of Apoptosis

Proteasome inhibition by this compound leads to the accumulation of pro-apoptotic proteins and the activation of caspase cascades, ultimately resulting in programmed cell death of endothelial cells. This process is particularly effective in proliferating cells, which are characteristic of active angiogenesis. The induction of apoptosis is a key mechanism by which this compound disrupts the formation of new blood vessels. The apoptotic cascade is initiated through mitochondrial damage and the subsequent activation of caspase-9.[5]

Caption: this compound induces apoptosis in endothelial cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of anti-angiogenic agents like this compound.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of a compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

96-well microplates

-

This compound stock solution

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in EGM-2.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Caption: Workflow for the endothelial cell proliferation assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.[6]

Materials:

-

HUVECs

-

EGM-2

-

Basement membrane extract (BME), such as Matrigel®

-

96-well microplates

-

This compound stock solution

-

Inverted microscope with a camera

Protocol:

-

Thaw BME on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the solidified BME at a density of 1.5 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

-

Observe and photograph the tube formation using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network using image analysis software.

-

Calculate the percentage of inhibition of tube formation.

References

- 1. Didymin by suppressing NF-κB activation prevents VEGF-induced angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - NCe treatment inhibits VEGF 165 induced downstream signaling in endothelial cells. - figshare - Figshare [figshare.com]

- 5. Different signaling pathways induce apoptosis in endothelial cells and cardiac myocytes during ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antitumor Properties of Dihydroeponemycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor properties of Dihydroeponemycin, a potent and selective proteasome inhibitor. This compound, an analog of the natural product eponemycin, demonstrates significant potential as a chemotherapeutic agent through its targeted mechanism of action, leading to cell cycle disruption, apoptosis, and inhibition of angiogenesis.[1][2] This document details its molecular interactions, impact on critical signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Proteasome Inhibition

This compound exerts its primary antitumor effect by selectively targeting the 20S proteasome, a crucial multi-subunit complex responsible for the degradation of ubiquitinated proteins.[2][3] This inhibition is potent, competitive, and irreversible.[2] The molecule's α',β'-epoxyketone pharmacophore covalently binds to the N-terminal threonine residue of specific catalytic β-subunits within the proteasome.[4]

This covalent modification preferentially targets the interferon-gamma-inducible subunits LMP2 (Low Molecular Mass Protease 2) and LMP7.[1][2] This selective binding leads to the differential inhibition of the three major peptidolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like activity.[2] The inhibition of the chymotrypsin-like and PGPH activities is over tenfold faster than the inhibition of the trypsin-like activity, a finding consistent with the assignment of these activities to the LMP7 and LMP2 subunits, respectively.[2]

Perturbation of Cellular Signaling Pathways

By blocking proteasome function, this compound disrupts the degradation of key regulatory proteins, leading to the perturbation of multiple signaling pathways critical for tumor cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[5][6] In its canonical activation, the inhibitor protein IκBα is phosphorylated and subsequently degraded by the proteasome, releasing the NF-κB dimer (typically p50-p65) to translocate to the nucleus and activate pro-survival gene transcription.[7]

This compound-mediated proteasome inhibition prevents the degradation of IκBα.[2] This causes NF-κB to remain sequestered in the cytoplasm in its inactive state, thereby blocking the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.[7][8]

Induction of Apoptosis

Proteasome inhibition is a well-established trigger for apoptosis in cancer cells.[1][9] this compound induces programmed cell death through multiple mechanisms. The accumulation of misfolded and poly-ubiquitinated proteins leads to endoplasmic reticulum (ER) stress.[10] Furthermore, the stabilization of pro-apoptotic proteins, which are normally degraded by the proteasome, tips the cellular balance towards cell death.

This process involves the upregulation of pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial disruption and the release of cytochrome c.[9] Cytochrome c release initiates the activation of a caspase cascade, ultimately leading to DNA fragmentation and cell death.[2][11] Studies with other proteasome inhibitors show this can be highly dependent on the p53/PUMA pathway.[11] this compound treatment has been shown to result in DNA fragmentation in over 95% of cells after a 48-hour incubation.[2]

Anti-Angiogenic Effects

In addition to its direct cytotoxic effects, this compound exhibits anti-angiogenic properties.[2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is driven by factors such as Vascular Endothelial Growth Factor (VEGF).[12][13] By inhibiting the proteasome, this compound can disrupt the signaling pathways that lead to the expression of pro-angiogenic factors, thereby impeding the tumor's ability to establish a blood supply.[12][13]

Quantitative Antitumor Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against cancer cells and the proteasome.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | Metric | Value | Citation |

| HOG | Glioma | SRB | GI₅₀ | 1.6 ng/mL | [10] |

| T98G | Glioma | SRB | GI₅₀ | 1.7 ng/mL | [10] |

| U87_MG | Glioblastoma | MTT | IC₅₀ (96h) | 17.72 µg/mL* | [10] |

*Note: This value is for a crude extract containing this compound and other analogs.

Table 2: Inhibition of 20S Proteasome Catalytic Activities by this compound

| Catalytic Activity | Fluorogenic Substrate | Rate of Inactivation (k_assoc, M⁻¹s⁻¹) | Citation |

| Chymotrypsin-like | Suc-LLVY-AMC | 1700 | [2] |

| PGPH | Z-LLE-βNA | 4800 | [2] |

| Trypsin-like | Boc-LRR-AMC | 120 | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to characterize the antitumor activity of this compound.

Proteasome Activity Assay

This assay measures the inhibition of the proteasome's catalytic activities using fluorogenic substrates.

Methodology:

-

Preparation: Purified 20S proteasome is diluted in assay buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Inhibition: The proteasome solution is incubated with varying concentrations of this compound for a set period at 37°C.

-

Substrate Addition: A fluorogenic peptide substrate specific for one of the catalytic sites (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is added to the mixture.[2]

-

Measurement: The release of the fluorescent group (e.g., AMC) is monitored over time using a fluorometer.

-